molecular formula C19H16N2O B11956835 N-(2-Hydroxybenzylidene)-N'-phenyl-1,4-phenylenediamine CAS No. 7017-77-8

N-(2-Hydroxybenzylidene)-N'-phenyl-1,4-phenylenediamine

Cat. No.: B11956835
CAS No.: 7017-77-8
M. Wt: 288.3 g/mol
InChI Key: HUAVUSOCXGZAQJ-UHFFFAOYSA-N
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Description

N-(2-Hydroxybenzylidene)-N’-phenyl-1,4-phenylenediamine is a Schiff base compound formed by the condensation of 2-hydroxybenzaldehyde and N-phenyl-1,4-phenylenediamine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Hydroxybenzylidene)-N’-phenyl-1,4-phenylenediamine typically involves the condensation reaction between 2-hydroxybenzaldehyde and N-phenyl-1,4-phenylenediamine. The reaction is usually carried out in an ethanol solvent under reflux conditions. The mixture is heated for several hours, and the resulting product is then purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, using industrial-grade solvents, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-Hydroxybenzylidene)-N’-phenyl-1,4-phenylenediamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

    Substitution: The phenyl rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine and aldehyde.

    Substitution: Nitrated or halogenated derivatives of the original compound.

Scientific Research Applications

N-(2-Hydroxybenzylidene)-N’-phenyl-1,4-phenylenediamine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with various transition metals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug design and development due to its ability to form stable complexes with metal ions.

    Industry: Utilized in the development of sensors and catalysts due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-Hydroxybenzylidene)-N’-phenyl-1,4-phenylenediamine largely depends on its ability to form complexes with metal ions. These metal complexes can interact with biological molecules, leading to various biological effects. For example, the compound can inhibit enzymes by chelating metal ions that are essential for enzyme activity. Additionally, its ability to generate reactive oxygen species (ROS) can lead to oxidative stress in cells, contributing to its antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Hydroxybenzylidene)-2,6-diisopropylaniline
  • N-(2-Hydroxybenzylidene)-3-(naphthalen-1-yl)acrylohydrazide
  • N-(5-Bromo-2-hydroxybenzylidene)-2-fluorobenzohydrazide

Uniqueness

N-(2-Hydroxybenzylidene)-N’-phenyl-1,4-phenylenediamine stands out due to its specific structural features, which allow it to form stable complexes with a wide range of metal ions. This versatility makes it particularly valuable in coordination chemistry and various applications in scientific research.

Properties

CAS No.

7017-77-8

Molecular Formula

C19H16N2O

Molecular Weight

288.3 g/mol

IUPAC Name

2-[(4-anilinophenyl)iminomethyl]phenol

InChI

InChI=1S/C19H16N2O/c22-19-9-5-4-6-15(19)14-20-16-10-12-18(13-11-16)21-17-7-2-1-3-8-17/h1-14,21-22H

InChI Key

HUAVUSOCXGZAQJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)N=CC3=CC=CC=C3O

Origin of Product

United States

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